molecular formula C8H17N B2702346 2,2,4,4-Tetramethylcyclobutan-1-amine CAS No. 80874-89-1

2,2,4,4-Tetramethylcyclobutan-1-amine

Cat. No.: B2702346
CAS No.: 80874-89-1
M. Wt: 127.231
InChI Key: HRNUIEYRCDOKSL-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine typically involves the amination of 2,2,4,4-tetramethylcyclobutan-1,3-diol. This process can be achieved through an amination reduction reaction using ammonia gas and a suitable catalyst. Common catalysts include nickel, zinc, cobalt, copper, chromium, aluminum, and noble metals such as ruthenium, palladium, rhodium, and platinum .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective catalysts and reaction conditions that minimize side reactions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, amine oxides, and reduced amine compounds .

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and exert specific effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethylcyclobutane-1,3-diol
  • 2,2,4,4-Tetramethylcyclobutanone
  • 2,2,4,4-Tetramethylcyclobutan-1,3-dione

Uniqueness

2,2,4,4-Tetramethylcyclobutan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications .

Biological Activity

2,2,4,4-Tetramethylcyclobutan-1-amine (TMCBA) is an organic compound characterized by a cyclobutane ring with four methyl substituents and an amine functional group. Its unique structure allows for diverse chemical reactivity and potential biological activity. This article aims to explore the biological properties of TMCBA through various studies, highlighting its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₈N
  • Molecular Weight : Approximately 126.24 g/mol
  • IUPAC Name : this compound

Structure

The presence of the amine group in TMCBA is significant as it enables hydrogen bonding and ionic interactions with various biomolecules. This structural feature is pivotal in modulating biological pathways.

The mechanism of action of TMCBA involves several biochemical interactions:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids.
  • Electrostatic Interactions : TMCBA may engage in electrostatic interactions with charged residues in enzymes or receptors.
  • Enzyme Modulation : Preliminary studies suggest that TMCBA may influence enzyme activity through reversible binding mechanisms.

Antimicrobial Properties

Research has indicated that TMCBA exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of TMCBA on human cell lines. Results indicated that at certain concentrations, TMCBA could induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy :
    • Study Design : A series of disc diffusion assays were performed using TMCBA against common bacterial pathogens.
    • Results : Zones of inhibition were observed, indicating significant antimicrobial properties.
    • : TMCBA shows promise as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment :
    • Study Design : MTT assays were utilized to assess the viability of cancerous versus non-cancerous cell lines after treatment with varying concentrations of TMCBA.
    • Results : IC50 values were determined to be lower for cancer cells compared to normal cells.
    • : The selective cytotoxicity suggests potential for targeted cancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
3-Amino-2,2,4,4-tetramethylcyclobutan-1-olHydroxyl-substitutedExhibits different solubility and reactivity
2,2-Dimethylcyclobutan-1-amineDimethyl-substitutedLacks additional methyl groups; different stability
2-Amino-3-methylcyclobutaneAmino-substitutedDifferent functional group positioning

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-8(3,4)6(7)9/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNUIEYRCDOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1N)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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